molecular formula C13H16N4OS B7479831 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone

1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone

Cat. No. B7479831
M. Wt: 276.36 g/mol
InChI Key: DMCBRUAWRWPDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone, also known as PTBT, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTBT is a tetrazole-based compound that exhibits interesting pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the activity of cyclooxygenase enzymes, and scavenge free radicals. 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products, thereby protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone is also stable under standard laboratory conditions, making it easy to handle and store. However, 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone has some limitations as a research tool. It is not water-soluble, which limits its use in aqueous systems. 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone is also relatively expensive, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for the research on 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone. One area of interest is the development of 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone-based drugs for the treatment of oxidative stress-related diseases. Another area of interest is the study of the mechanism of action of 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone, which could lead to the development of new drugs with improved pharmacological properties. Additionally, the synthesis of 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone derivatives with improved solubility and bioavailability could expand its potential applications.

Synthesis Methods

1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 3,3-dimethyl-2-butanone in the presence of a catalyst such as triethylamine. The reaction yields 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone as a white solid with a high yield.

Scientific Research Applications

1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone has also been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

3,3-dimethyl-1-(1-phenyltetrazol-5-yl)sulfanylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-13(2,3)11(18)9-19-12-14-15-16-17(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCBRUAWRWPDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(1-phenyltetrazol-5-yl)sulfanylbutan-2-one

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